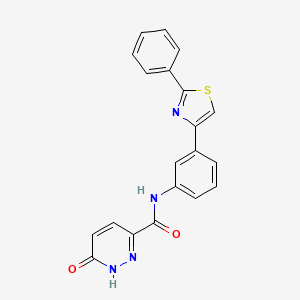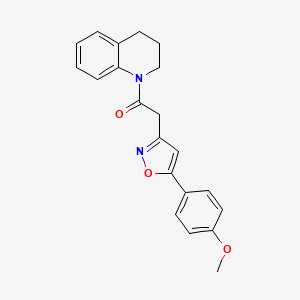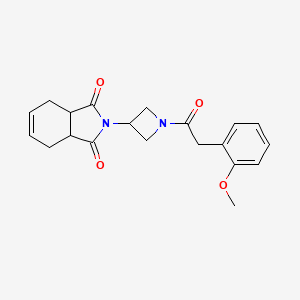
2-(1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” is a boron-containing compound that has been described as a modulator of the transpeptidase function of bacterial penicillin-binding proteins and as an antibacterial agent . It has been suggested that these compounds inhibit penicillin-binding proteins and are useful in the treatment of bacterial infections .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Aplicaciones Científicas De Investigación
Stereoselective Synthesis of Azetidin-2-ones
The compound has been explored in the context of stereoselective synthesis methods. For example, 1,4-Bis-(4-methoxyphenyl)azetidin-2,3-dione serves as a synthon for creating C-3-alkyl/aryl azetidin-2-ones, known for their cholesterol absorption inhibitor activity. The synthesis involves a regioselective Grignard reaction and a stereoselective removal of hydroxyl groups, highlighting its utility in synthesizing biologically active molecules (Tiwari, Gumaste, & Deshmukh, 2006).
Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives Synthesis
Another research avenue involves synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene. These derivatives, including amino and triazole variants, demonstrate the compound's versatility in creating diverse chemical structures with potential biological activities (Tan et al., 2016).
Phosphorus Ylides Chemistry
The chemistry of phosphorus ylides has been explored using 2-hydroxyisoindole-1,3-(2H)dione, leading to isoindoline-ylidenes and other derivatives. This research outlines the compound's role in synthesizing phosphanylidenecyclobutylidenes derivatives, contributing to antimicrobial studies (Maigali, Soliman, & Moharam, 2013).
Serotonin Receptor Affinity and PDE10A Inhibition
A series of compounds derived from 4-methoxy-1H-isoindole-1,3(2H)-dione were investigated for their potential as antipsychotics, focusing on their affinity for serotonin receptors and inhibition of phosphodiesterase 10A (PDE10A). This showcases the compound's potential application in developing new treatments for psychiatric disorders (Czopek et al., 2020).
Polysubstituted Isoindole-1,3-dione Analogues
Research into creating new polysubstituted isoindole-1,3-diones from derivatives like 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro- isoindole-1,3-dione demonstrates the compound's utility in synthesizing materials with potential optoelectronic applications. The synthesis processes involve various chemical reactions, including cis-hydroxylation and microwave-assisted reactions (Tan et al., 2014).
Mecanismo De Acción
The compound is described as a modulator of the transpeptidase function of bacterial penicillin-binding proteins . It is suggested that these compounds inhibit penicillin-binding proteins, which are essential bacterial enzymes involved in the synthesis of peptidoglycan, the major structural polymer found in the bacterial cell wall .
Propiedades
IUPAC Name |
2-[1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-26-17-9-5-2-6-13(17)10-18(23)21-11-14(12-21)22-19(24)15-7-3-4-8-16(15)20(22)25/h2-6,9,14-16H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKTYNUMUXQIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2868065.png)
![Propyl 2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoate](/img/structure/B2868067.png)
![N-(4-bromophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2868068.png)
![N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-enamide](/img/structure/B2868069.png)
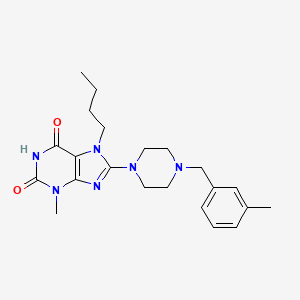
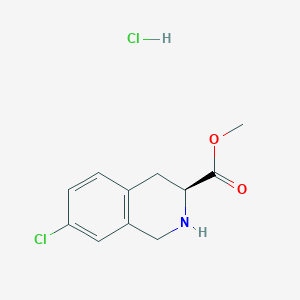
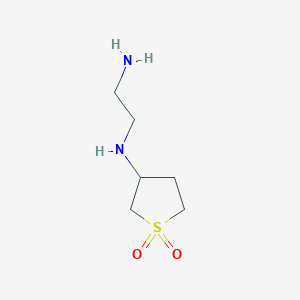
![(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2868075.png)
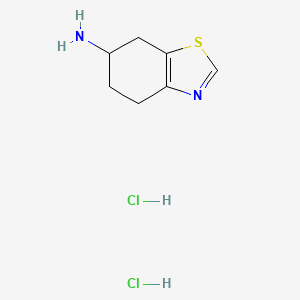
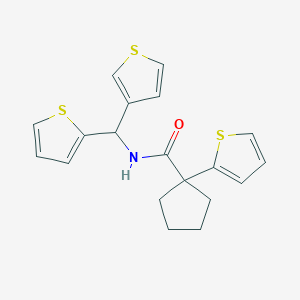
![N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2868079.png)
